molecular formula C8H14O4 B13536728 (4R)-6-methoxy-4-methyl-6-oxohexanoicacid

(4R)-6-methoxy-4-methyl-6-oxohexanoicacid

Katalognummer: B13536728
Molekulargewicht: 174.19 g/mol
InChI-Schlüssel: RYVYFCYIMQBUJZ-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-6-methoxy-4-methyl-6-oxohexanoic acid is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a keto group on a hexanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6-methoxy-4-methyl-6-oxohexanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the hexanoic acid backbone, followed by the introduction of the methoxy and methyl groups through specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the correct stereochemistry and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of (4R)-6-methoxy-4-methyl-6-oxohexanoic acid may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-6-methoxy-4-methyl-6-oxohexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(4R)-6-methoxy-4-methyl-6-oxohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of (4R)-6-methoxy-4-methyl-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4R)-limonene: A compound with a similar stereochemistry but different functional groups.

    6-methoxyhexanoic acid: Lacks the keto group present in (4R)-6-methoxy-4-methyl-6-oxohexanoic acid.

    4-methylhexanoic acid: Lacks the methoxy and keto groups.

Uniqueness

(4R)-6-methoxy-4-methyl-6-oxohexanoic acid is unique due to its combination of functional groups and stereochemistry, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C8H14O4

Molekulargewicht

174.19 g/mol

IUPAC-Name

(4R)-6-methoxy-4-methyl-6-oxohexanoic acid

InChI

InChI=1S/C8H14O4/c1-6(3-4-7(9)10)5-8(11)12-2/h6H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1

InChI-Schlüssel

RYVYFCYIMQBUJZ-ZCFIWIBFSA-N

Isomerische SMILES

C[C@H](CCC(=O)O)CC(=O)OC

Kanonische SMILES

CC(CCC(=O)O)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.